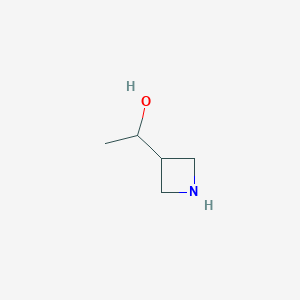

1-(Azetidin-3-yl)ethanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(azetidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJUGVDXQRKCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Azetidin 3 Yl Ethanol and Its Analogs

Quantum Chemical Characterization of Azetidine (B1206935) Derivatives

Quantum chemical methods are fundamental in elucidating the intrinsic properties of azetidine derivatives at the electronic level. These calculations offer a detailed understanding of molecular structure, stability, and reactivity.

Electronic Structure and Reactivity Predictions for Azetidines

The reactivity of azetidines is largely governed by their significant ring strain, making them valuable intermediates in organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com However, the azetidine ring is notably more stable than the related aziridine (B145994) ring, which allows for easier handling while still providing unique reactivity that can be initiated under specific conditions. rsc.orgresearchwithrutgers.com Quantum chemical calculations can be employed to study the electronic and thermodynamic properties of these molecules, offering insights into their chemical behavior. researchgate.net

The electronic structure of azetidines dictates their role in various chemical transformations. For instance, in [2+2] photocycloaddition reactions, known as the aza Paternò-Büchi reaction, the excited state of the imine component is crucial for the formation of the azetidine ring. researchgate.netacs.org Theoretical studies can model these excited states and predict the feasibility and stereochemical outcome of such reactions. researchgate.net The conformation of the azetidine ring, which can be either puckered or planar depending on substitution and protonation state, also influences its reactivity. researchgate.net Computational studies have highlighted the importance of preferential conformations in directing site-selective reactions on the azetidine scaffold. poliba.it

Spectroscopic Property Simulations of Azetidine-Containing Molecules

Computational chemistry plays a vital role in the interpretation of experimental spectra. Quantum chemical methods can predict spectroscopic properties, such as those observed in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which are used to characterize newly synthesized azetidine derivatives. researchgate.netresearchgate.net

Furthermore, the incorporation of azetidine moieties can significantly influence the photophysical properties of molecules. For example, introducing azetidine rings into fluorescent dyes has been shown to enhance their quantum efficiency and photon yield. researchgate.net This is attributed to the structural rigidification that azetidine modifications provide, which can diminish non-radiative decay pathways compared to more flexible dialkylamino groups. nih.gov Theoretical simulations can model these effects and predict the absorption and emission spectra of novel azetidine-containing fluorophores, guiding the design of improved probes for bioimaging applications. researchgate.netnih.gov

Molecular Dynamics and Conformational Studies of Azetidine Scaffolds

The three-dimensional structure and dynamic behavior of azetidine scaffolds are critical to their function, particularly in a biological context. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of these molecules over time.

Azetidine-containing scaffolds are often used in drug design to introduce conformational rigidity. enamine.net This rigidity can be advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net MD simulations can validate the conformational stability of these scaffolds and explore the spatial orientation of substituents. researchgate.net Such studies have been used to validate docking results by assessing the stability of ligand-protein complexes over time, with root-mean-square deviation (RMSD) values indicating the stability of the binding pose. researchgate.net The conformational preferences of the azetidine ring itself, influenced by its substituents, can be thoroughly investigated using these computational techniques. researchgate.net

In Silico Screening and Rational Drug Design Involving Azetidines

The azetidine motif is increasingly recognized as a valuable component in the design of new therapeutic agents. nih.govlifechemicals.comnih.gov In silico screening and rational drug design have become indispensable for identifying and optimizing azetidine-based drug candidates.

Molecular Docking and Binding Affinity Predictions for Azetidine Ligands

Molecular docking is a computational technique widely used to predict the preferred binding mode of a ligand to a protein target. rjptonline.orgvistas.ac.in This method is instrumental in the rational design of azetidine-containing compounds with potential therapeutic activity. rjptonline.orgresearchgate.netnih.gov Docking studies with azetidine derivatives have been employed to investigate their potential as anticancer, antibacterial, and antiviral agents by predicting their binding affinity and interactions with key biological targets. researchgate.netrjptonline.orgresearchgate.netnih.gov

These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. rjptonline.org The binding energy calculated from these studies helps in prioritizing compounds for synthesis and further biological evaluation. rjptonline.orgresearchgate.net Furthermore, the conformationally restricted nature of the azetidine scaffold can lead to more predictable binding modes, making them attractive for structure-based drug design. enamine.net The use of azetidines as bioisosteric replacements for other chemical groups is another strategy explored through computational methods to optimize receptor binding and other physicochemical properties. researchgate.net

Predictive ADME/Tox Modeling for Azetidine-Based Compounds

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the success of a drug discovery program. creative-biostructure.comnih.gov In silico ADME-Tox prediction has become a standard practice to filter out compounds with undesirable pharmacokinetic profiles at an early stage, thereby reducing costs and failure rates in later developmental phases. nih.govnih.gov

Medicinal Chemistry Applications and Drug Discovery Potential

Azetidine (B1206935) Scaffolds in Pharmaceutical Development

The azetidine moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable component in medicinal chemistry. nih.govrsc.org Its unique combination of rigidity and stability offers a compelling alternative to more common saturated heterocycles like pyrrolidine (B122466) and piperidine (B6355638). researchgate.net The incorporation of an azetidine ring can impart desirable properties to a drug candidate, including improved metabolic stability, enhanced solubility, and a defined three-dimensional structure that can optimize interactions with biological targets. lifechemicals.com

Privileged Structures in Bioactive Molecule Design

Azetidines are increasingly regarded as "privileged structures"—scaffolds that are capable of binding to multiple, distinct biological targets. This versatility stems from their ability to present substituents in well-defined spatial orientations, acting as rigid frameworks that can reduce the entropic penalty of binding to a protein target. nih.gov The strained four-membered ring provides a balance between structural rigidity and chemical stability, allowing it to serve as a non-aromatic bioisostere for other cyclic systems. nih.gov This has led to the successful incorporation of azetidines into a wide array of bioactive compounds targeting diverse disease areas, including cancer, inflammation, and central nervous system disorders. nih.govnih.gov

Diversity-Oriented Synthesis for Azetidine-Based Lead Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small-molecule libraries for high-throughput screening. The azetidine core is an excellent starting point for DOS, enabling the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized intermediate. researchgate.net Researchers have developed synthetic pathways that leverage the reactivity of the azetidine ring to build molecular complexity rapidly. These approaches facilitate the exploration of novel chemical space and the generation of lead-like molecules with optimized physicochemical properties for specific therapeutic applications, such as targeting the central nervous system. researchgate.net

Spirocyclic Azetidines as Novel Drug Scaffolds

Spirocyclic systems, which feature two rings sharing a single atom, have gained prominence in drug design as they provide an "escape from flatland"—moving away from traditional two-dimensional aromatic structures towards more three-dimensional molecules. researchgate.net Spirocyclic azetidines are particularly attractive scaffolds because they introduce a high degree of rigidity and structural novelty. researchgate.net This defined 3D geometry can lead to enhanced target affinity and selectivity. chemicalbook.com Furthermore, the introduction of a spirocyclic azetidine motif can be an effective strategy to mitigate metabolic degradation, as these structures are often poorly recognized by metabolic enzymes, potentially improving a drug's pharmacokinetic profile. chemicalbook.com The synthesis of multifunctional spirocyclic azetidines has been achieved and validated in drug discovery, demonstrating their potential to generate novel, patent-free analogues of existing drugs with improved properties. researchgate.netgoogle.com

1-(Azetidin-3-yl)ethanol as a Key Pharmaceutical Intermediate

The functionalized building block this compound represents a versatile and valuable intermediate for the synthesis of complex pharmaceutical agents. Its structure contains two key functional handles: a secondary amine within the azetidine ring and a secondary alcohol on the side chain. These two points of attachment allow for sequential and controlled chemical modifications, making it an ideal starting material for constructing more elaborate drug candidates.

Precursor in Kinase Inhibitor Synthesis (e.g., JAK1/2 Inhibitors)

One of the most significant applications of azetidine-based intermediates is in the synthesis of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target for inflammatory and autoimmune diseases. nih.gov Baricitinib, an oral inhibitor of both JAK1 and JAK2, features a core azetidine moiety and is approved for the treatment of rheumatoid arthritis. nih.govnih.gov

The synthesis of Baricitinib and other related JAK inhibitors relies on a key azetidine-containing side chain, {1-(ethylsulfonyl)azetidin-3-yl}acetonitrile. googleapis.com Several patented synthetic routes to this crucial component begin with precursors like tert-butyl 3-oxoazetidine-1-carboxylate or azetidin-3-ol. researchgate.netchemicalbook.com this compound is a highly practical precursor for this process. The secondary alcohol can be readily oxidized under standard conditions to yield the corresponding azetidin-3-one (B1332698) intermediate. This ketone is then perfectly primed to undergo a Wittig-type or Horner-Wadsworth-Emmons reaction with a cyanomethylphosphonate reagent to generate the required 3-(cyanomethylene)azetidine structure. Subsequent functionalization of the ring's nitrogen atom with an ethylsulfonyl group completes the synthesis of this critical side chain, which is then coupled to the core heterocyclic system of the final drug. researchgate.netnih.gov

| Intermediate | Starting Material | Key Transformation | Relevance |

|---|---|---|---|

| Azetidin-3-one | This compound | Oxidation of secondary alcohol | Direct precursor for olefination |

| 3-(Cyanomethylene)azetidine | Azetidin-3-one | Horner-Wadsworth-Emmons Reaction | Introduces the cyanomethylene group |

| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 3-(Cyanomethylene)azetidine | Sulfonylation of the azetidine nitrogen | Key side chain for Baricitinib |

Building Block for Diverse Heterocyclic Drug Candidates

Beyond its role in JAK inhibitor synthesis, this compound is a valuable building block for a wide range of other heterocyclic drug candidates. The dual functionality of the molecule allows for diverse synthetic elaborations.

N-Functionalization: The secondary amine of the azetidine ring can be readily derivatized through alkylation, acylation, sulfonylation, or reductive amination, allowing for the introduction of various substituents to probe structure-activity relationships or to connect the azetidine scaffold to other pharmacophores.

C3-Side Chain Modification: The ethanol (B145695) side chain provides a second vector for diversification. As discussed, it can be oxidized to a ketone, which can then be used to build more complex structures. Alternatively, the alcohol can be converted into a leaving group for nucleophilic substitution reactions or used to form ether or ester linkages, tethering the azetidine core to other molecular fragments.

This synthetic versatility makes this compound and related alkyl azetidines powerful tools for medicinal chemists to construct novel libraries of compounds for screening against various biological targets, including enzymes, receptors, and ion channels. chemrxiv.org The inherent properties of the azetidine ring—rigidity, polarity, and metabolic stability—make it a desirable component for creating new chemical entities with potentially superior pharmacological profiles.

Pharmacological Profile and Biological Activity Mechanisms of Azetidine Derivatives

Broad Spectrum Biological Activities of Azetidine-Containing Compounds

The versatility of the azetidine (B1206935) scaffold allows for its incorporation into a multitude of molecular frameworks, leading to compounds with a broad spectrum of biological activities. mdpi.com These activities range from combating infectious diseases to modulating key pathways in cancer and the central nervous system.

Antimicrobial Efficacy (Antibacterial, Antifungal, Anti-tubercular)

Azetidine derivatives have shown considerable promise as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria.

Antibacterial: The azetidin-2-one (β-lactam) ring is a cornerstone of many widely used antibiotics, including penicillins and cephalosporins. researchgate.net Beyond β-lactams, other azetidine-containing compounds have also demonstrated antibacterial properties. For instance, novel pyridine-containing substituted phenyl azetidin-2-one derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. bioengineer.org In some cases, newly synthesized azetidine derivatives have shown potent activity against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov Certain 7-azetidinylquinolones have demonstrated broad-spectrum activity, particularly against Gram-positive organisms. bepls.com

Antifungal: The antifungal potential of azetidine derivatives has also been explored. A novel chitosan-azetidine derivative demonstrated a significant inhibitory effect on the morphology of fungal mycelia of Aspergillus fumigatus 3007, with an antifungal inhibitory index of 26.19%. nih.govmedwinpublishers.com Other studies have shown that certain azetidin-2-ones exhibit significant antifungal activity against Colletotrichum capsici, comparable to the standard drug fluconazole. researchgate.net

Anti-tubercular: Azetidine derivatives have emerged as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity with MIC99 values below 10 μM against both drug-sensitive and multidrug-resistant Mtb. nih.govnih.gov These compounds are believed to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govnih.gov Other studies on azetidin-2-one analogues have identified compounds with significant anti-tubercular activity, with MIC values as low as 0.78 µg/mL against the Mtb H37Rv strain. nih.gov

| Compound Class | Target Organism | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| BGAz Derivatives | Mycobacterium tuberculosis (drug-sensitive & MDR) | MIC99 | <10 μM | nih.govnih.gov |

| Azetidin-2-one analogue (4g) | Mycobacterium tuberculosis H37Rv | MIC | 0.78 µg/mL | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal Inhibitory Index | 26.19% | nih.govmedwinpublishers.com |

| Azetidin-2-one derivatives | Colletotrichum capsici | - | Significant activity, comparable to fluconazole | researchgate.net |

Antineoplastic and Antiproliferative Effects in Cellular Models

The antiproliferative properties of azetidine-containing compounds have been demonstrated in various cancer cell models. A series of novel 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the range of 10–33 nM. jgtps.com These compounds were also potent in the triple-negative breast cancer cell line MDA-MB-231. jgtps.com Their mechanism of action is believed to involve the inhibition of tubulin polymerization by interacting with the colchicine-binding site. jgtps.com

Furthermore, some azetidine derivatives have been investigated for their cytotoxic activity against human hepatocellular carcinoma (HepG2) and adenocarcinoma breast (MCF-7) cell lines, showing a concentration-dependent increase in cell growth inhibition. nih.gov

| Compound | Cell Line | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one analogues (e.g., 9h, 9q, 9r) | MCF-7 (Breast Cancer) | IC50 | 10–33 nM | jgtps.com |

| 3-(prop-1-en-2-yl)azetidin-2-one analogues | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 23–33 nM | jgtps.com |

| Azetidine derivative 8a | HepG2 (Hepatocellular Carcinoma) | IC50 | 13.5 µg/ml | nih.gov |

| Azetidine derivative 8a | MCF-7 (Breast Cancer) | IC50 | 10 µg/ml | nih.gov |

Central Nervous System (CNS) Modulatory Activities (e.g., Dopamine Antagonism, 5-HT3 Receptor Ligand Activity)

Azetidine derivatives have been explored for their potential to modulate CNS activity. Certain azetidin-2-ones have been evaluated for their CNS-modulating effects, with some compounds showing potential anti-anxiety, nootropic, anti-catatonic, and anti-dyskinetic activities. globalresearchonline.netresearchgate.net One compound, in particular, was found to prevent perphenazine-induced catalepsy in a dose-dependent manner, suggesting a possible dopaminergic stimulation, likely through D2 dopaminergic receptors. globalresearchonline.netresearchgate.net

In other research, azetidine derivatives have been synthesized and evaluated as dopamine antagonists, with specific analogues showing potent affinity for D2 and D4 receptors. mdpi.com For instance, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as a potent D2 antagonist, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was a potent D4 antagonist. mdpi.com Furthermore, novel cis- and trans-azetidine analogues have been developed as potent inhibitors of vesicular dopamine uptake, with some compounds showing greater potency than lobelane. ebi.ac.uknih.gov Tricyclic derivatives of azetidine have also been synthesized and screened for potential antidepressant activity, with some compounds comparable to reference standards for reserpine antagonism in mice. escholarship.org

Enzyme and Receptor Inhibition Studies (e.g., STAT-3, VEGFR-2, tRNA-Synthetase)

Azetidine derivatives have been investigated as inhibitors of various enzymes and receptors implicated in disease.

STAT-3 Inhibition: A series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in many human cancers. researchgate.net Compounds such as 5a, 5o, and 8i have demonstrated sub-micromolar potencies with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, for STAT3 inhibition. researchgate.net These compounds show preferential effects on the DNA-binding activity of STAT3 over that of STAT1 or STAT5. researchgate.net Further modifications have led to analogues with improved cell membrane permeability that inhibit the growth of breast tumor cells harboring aberrantly active STAT3. researchgate.net The azetidine-based compounds have been shown to irreversibly bind to STAT3. nih.govacs.org

VEGFR-2 Inhibition: With the aim of discovering novel antitumor agents, a series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed based on the pharmacophoric features of known VEGFR-2 inhibitors. nih.gov

tRNA-Synthetase Inhibition: While not explicitly detailed in the provided context, the broad range of biological activities of azetidine derivatives suggests that their potential as inhibitors of other enzymes like tRNA-synthetases could be an area of ongoing research.

| Compound Class/Derivative | Target | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| (R)-azetidine-2-carboxamide (5o) | STAT3 | IC50 | 0.38 μM | researchgate.net |

| (R)-azetidine-2-carboxamide (8i) | STAT3 | IC50 | 0.34 μM | researchgate.net |

| Azetidine-based compounds (H172, H182) | STAT3 | IC50 | 0.38-0.98 μM | acs.org |

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor | - | Potent Antagonist | mdpi.com |

| cis-4-methoxy azetidine analog (22b) | Vesicular Dopamine Uptake | Ki | 24 nM | ebi.ac.uknih.gov |

Structure-Activity Relationship (SAR) Investigations of Azetidine Scaffolds

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring and on other parts of the molecule. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of azetidin-2-one derivatives with anti-tubercular activity, it was observed that chloro substitution on an aryloxy acid moiety appeared to enhance antimycobacterial activity. nih.gov In the development of STAT3 inhibitors, transitioning from a five-membered proline linker to a four-membered azetidine-2-carboxamide analogue resulted in a more than four-fold increase in potency. researchgate.net Further SAR studies on these STAT3 inhibitors revealed that while a carboxylate group was important for in vitro activity, converting it to a methyl ester improved cellular potency.

In the context of GABA uptake inhibitors, SAR studies of azetidine derivatives showed that azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue exhibited the highest potency at the GAT-1 transporter. For anti-HCMV activity of azetidine-containing dipeptides, SAR studies indicated that a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and aliphatic or no substituents at the C-carboxamide group were essential for activity. jgtps.com

Identification of Key Pharmacophoric Elements within Azetidine Structures

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological activity. For azetidine derivatives, these key elements vary depending on the target.

In the design of VEGFR-2 inhibitors, the 3-(4-methoxyphenyl)azetidine moiety has been utilized as a key structural component. nih.gov For CNS-active compounds, the azetidine ring serves as a rigid scaffold that can be functionalized to interact with various receptors and transporters. researchgate.net The incorporation of an aryl bromide and a pendant hydroxyl group on the azetidine scaffold allows for further diversification to target CNS-related biological entities. researchgate.net The inherent rigidity of the azetidine ring is a key feature that allows for the precise positioning of functional groups to interact with biological targets, making it a valuable pharmacophoric element in drug design.

Rational Design and Optimization Based on SAR Data

The rational design of novel therapeutics often relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For azetidine derivatives, SAR studies have been crucial in optimizing potency and selectivity for various biological targets.

One prominent example involves a series of azetidine derivatives investigated for antitubercular activity against Mycobacterium tuberculosis. Researchers initiated a screening campaign that identified an initial hit, BGAz-001, with moderate activity. acs.orgnih.gov Subsequent rational design focused on modifying substituents at two key positions: the R¹ pendant aryl ring and the R² N-benzyl group. The introduction of electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) at the para and meta positions of the R¹ phenyl ring led to a significant increase in activity, in some cases enhancing potency by up to six-fold compared to the parent compound. acs.orgnih.gov This suggests that the electronic properties of this substituent are critical for the compound's interaction with its molecular target.

Table 1: SAR of Antitubercular Azetidine Derivatives. This table summarizes the impact of substitutions on the activity of BGAz compounds against M. bovis BCG, based on findings from related studies. acs.orgnih.gov

In another study focusing on inhibitors for the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3, researchers explored azetidine derivatives with substitutions at the 2- and 3-positions. nih.gov For 3-hydroxy-3-aryl azetidine analogs, SAR exploration revealed that N-alkylation with lipophilic moieties was a key determinant of inhibitory potency. nih.gov This highlights the importance of the substituent on the azetidine nitrogen in modulating the pharmacological activity of 3-substituted derivatives.

Similarly, in the development of antiviral agents against Human Cytomegalovirus (HCMV), SAR studies on azetidine-containing dipeptides found that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were essential for activity. nih.gov These examples collectively demonstrate that systematic modification of substituents at various positions on the azetidine scaffold is a valid strategy for optimizing the biological activity of these compounds.

Mechanistic Insights into Biological Action of Azetidine Derivatives

Cellular and Biochemical Pathway Interactions

The interaction of an azetidine derivative with its molecular target initiates a cascade of downstream effects on cellular and biochemical pathways.

For the antitubercular BGAz compounds, inhibition of mycolic acid biosynthesis disrupts the integrity of the mycobacterial cell wall, a structure essential for the bacterium's survival and virulence. acs.org This disruption is the ultimate cause of the potent bactericidal activity observed. acs.orgnih.gov The transcriptomic profile of bacteria treated with these compounds was distinct from that of cells treated with other cell wall inhibitors, confirming a unique mechanism of pathway interference. acs.org

In the context of cancer therapeutics, azetidine-based STAT3 inhibitors have been shown to modulate the STAT3 signaling pathway. acs.org In breast cancer cells with abnormally active STAT3, these compounds were found to suppress the expression of STAT3 target genes, inhibit cell growth, and ultimately induce apoptosis (programmed cell death). acs.org

For azetidine derivatives targeting neurotransmitter transporters like GAT-1 and GAT-3, the primary biochemical consequence of their action is the inhibition of GABA reuptake from the synaptic cleft. nih.gov This leads to an increase in the extracellular concentration of GABA, enhancing its inhibitory neurotransmission. This mechanism is the basis for the development of antiepileptic and anxiolytic drugs.

Advanced Analytical Methodologies for Research and Development of Azetidine Compounds

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular architecture of novel chemical entities. For azetidine (B1206935) derivatives, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structural confirmation.

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of azetidine compounds, providing detailed information about the connectivity and stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to assemble the structural puzzle.

In the ¹H NMR spectrum of an azetidine ring, the protons typically appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the substituents on the ring and the nitrogen atom. For the parent azetidine, the C2/C4 protons resonate at approximately δ 3.5-3.7 ppm, while the C3 protons are found further upfield around δ 2.2-2.4 ppm. The N-H proton signal is often broad and its position is solvent-dependent. For a substituted azetidine like 1-(azetidin-3-yl)ethanol, the protons on the azetidine ring will show characteristic shifts and coupling constants that help define their relative positions.

¹³C NMR provides information on the carbon framework. The carbons in the azetidine ring typically resonate in the range of δ 45-60 ppm for carbons adjacent to the nitrogen and δ 20-40 ppm for the C3 carbon, with specific shifts depending on substitution.

Advanced 2D NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the proton connectivity within the azetidine ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments, such as the ethanol (B145695) substituent to the azetidine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. This is particularly important for determining the stereochemistry of substituted azetidines, distinguishing between cis and trans isomers by observing through-space correlations. For instance, NOE correlations can confirm the relative orientation of substituents on the ring.

| Nucleus | Position | Typical Chemical Shift Range (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | C2-H, C4-H | ~3.5 - 4.5 | Protons adjacent to the nitrogen atom. |

| ¹H | C3-H | ~2.2 - 3.0 | Proton at the C3 position. |

| ¹H | N-H | Variable (often broad) | Proton on the nitrogen; position is solvent-dependent. |

| ¹³C | C2, C4 | ~45 - 60 | Carbons adjacent to the nitrogen atom. |

| ¹³C | C3 | ~20 - 40 | Carbon at the C3 position. |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

When a molecule like this compound is ionized in a mass spectrometer (e.g., by electron impact, EI), it forms a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For azetidine derivatives, a characteristic fragmentation pathway involves the cleavage of the four-membered ring. The most common fragmentation is the loss of an ethene molecule (C₂H₄, mass 28) through a retro [2+2] cycloaddition, leading to the formation of an imine fragment. Other significant fragmentation patterns can arise from the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), which is a common pathway for amines. The loss of the substituent at the C3 position can also be a prominent fragmentation route. For this compound, fragments corresponding to the loss of water (M-18), a methyl group (M-15), or the entire hydroxyethyl (B10761427) side chain would be expected.

| Fragmentation Process | Neutral Loss | Mass of Neutral Loss (Da) | Resulting Fragment Ion |

|---|---|---|---|

| Ring Cleavage (retro [2+2]) | Ethene (C₂H₄) | 28 | Imine fragment |

| α-Cleavage | Side chain radical | Variable | Stabilized cation containing the nitrogen |

| Loss of water | H₂O | 18 | [M-H₂O]⁺ |

| Loss of methyl group | CH₃ | 15 | [M-CH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.

UHPLC-MS/MS is a highly sensitive and selective technique for the analysis of azetidine compounds in complex matrices. UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

For a polar and basic compound like this compound, reversed-phase chromatography is often employed, using C18 columns with aqueous mobile phases containing modifiers like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for retaining and separating highly polar compounds.

The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. In MS/MS analysis, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly reduces background noise and allows for accurate quantification even at very low concentrations.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For azetidine compounds, direct analysis by GC can be challenging due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape and adsorption on the column. However, with appropriate column selection (e.g., polar columns) or derivatization, GC-FID can be a robust and reliable method for purity assessment.

The Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon in the analyte, making it a universal detector for organic compounds and suitable for quantification when calibrated with a standard. For quality control purposes, GC-FID can be used to determine the percentage purity of this compound by measuring the relative area of the main peak.

Derivatization Strategies for Enhanced Analytical Detection of Azetidine Analogs

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For azetidine analogs, derivatization is often employed to enhance volatility for GC analysis or to improve detection sensitivity in chromatography.

Common derivatization strategies for the amine and alcohol functional groups present in this compound include:

Silylation: The active hydrogen on the nitrogen and oxygen atoms can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis with improved peak shape.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the amine and alcohol groups to form stable, volatile derivatives. The introduction of fluorine atoms also makes the derivative highly sensitive to electron capture detection (ECD) in GC.

Alkylation: This involves introducing an alkyl group, for example, using pentafluorobenzyl bromide (PFB-Br), which can enhance the response for ECD.

For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing UV or fluorescence detection. For example, reagents like o-phthalaldehyde (B127526) (OPA) react with primary or secondary amines to produce highly fluorescent isoindole derivatives, enabling trace-level quantification.

| Strategy | Reagent Example | Target Functional Group | Analytical Advantage | Primary Technique |

|---|---|---|---|---|

| Silylation | BSTFA | -NH, -OH | Increases volatility, improves peak shape | GC |

| Acylation | TFAA | -NH, -OH | Increases volatility, enhances ECD sensitivity | GC |

| Fluorescent Tagging | OPA | -NH | Greatly enhances detection sensitivity | HPLC-Fluorescence |

Emerging Trends and Future Research Directions for 1 Azetidin 3 Yl Ethanol and Its Derivatives

Integration of Artificial Intelligence and Machine Learning in Azetidine (B1206935) Drug Discovery

The landscape of drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These technologies offer the potential to significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict molecular properties, biological activities, and synthetic pathways. nih.gov For azetidine-based compounds, AI and ML are poised to address several key challenges and unlock new opportunities.

| AI/ML Application | Potential Impact on Azetidine Drug Discovery |

| De Novo Drug Design | Generation of novel azetidine structures with optimized properties for specific targets. |

| Predictive Modeling | Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to prioritize candidates. nih.gov |

| Retrosynthesis Prediction | Identification of efficient and novel synthetic routes for complex azetidine derivatives. cas.org |

| Automated Library Synthesis | Rapid generation of diverse azetidine libraries for high-throughput screening, guided by ML models. rsc.orgresearchgate.net |

Development of Novel Bioconjugation and Chemical Probe Applications

The azetidine moiety is not only a key component of therapeutic agents but is also finding increasing use in the development of sophisticated tools for chemical biology. Its unique structural and chemical properties make it an attractive component for bioconjugation and the design of chemical probes for bioimaging.

Recent research has demonstrated that incorporating azetidine-containing heterospirocycles can significantly enhance the performance of fluorescent dyes. nih.govresearchgate.netacs.org This strategy has been shown to improve key properties such as brightness, photostability, and water solubility. nih.govresearchgate.net A notable example is the development of Azetidinyl Malachite Green (Aze-MG), a novel derivative that enhances the brightness of its corresponding fluorogen-activating protein (FAP) complex by 2.6-fold. nih.govresearchgate.net This improvement is attributed to the azetidine group's ability to suppress the twisted intramolecular charge transfer (TICT) effect, leading to a higher quantum yield. nih.govresearchgate.net Such enhanced probes are ideal for demanding applications like live-cell and dynamic super-resolution imaging. nih.govresearchgate.net

In the realm of bioconjugation, azetidine derivatives are being utilized for the late-stage functionalization of complex biomolecules. For instance, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel element for the efficient synthesis of small macrocyclic peptides. nih.gov A key feature of this methodology is the ability to perform late-stage modifications on the resulting macrocycles via the azetidine nitrogen. This can be achieved through chemoselective deprotection and substitution or by employing a "click-based" approach with a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. nih.gov This allows for the ready attachment of various functional groups, including dyes and biotin (B1667282) tags, creating tailored bioconjugates for a range of applications. nih.gov

| Application | Azetidine-Based Example | Key Advantage |

| Fluorescent Probes | Azetidinyl Malachite Green (Aze-MG) | 2.6-fold brightness enhancement, improved photostability. nih.govresearchgate.net |

| Fluorophore Enhancement | Azetidine-containing heterospirocycles | Improved brightness, photostability, and water solubility of dyes. nih.govresearchgate.net |

| Bioconjugation | 3-Aminoazetidine (3-AAz) in cyclic peptides | Allows for late-stage, "click-based" attachment of tags like dyes and biotin. nih.gov |

Exploration of New Therapeutic Areas for Azetidine-Based Compounds

The versatility of the azetidine scaffold has led to its exploration in a wide array of therapeutic areas, with ongoing research continually uncovering new potential applications. researchgate.net While azetidine-containing compounds have been investigated for some time, recent discoveries are pushing the boundaries into novel and challenging diseases.

Oncology: A significant area of focus is the development of azetidine-based anticancer agents. researchgate.netresearchgate.net Researchers have designed novel (R)-azetidine-2-carboxamide analogues as potent, sub-micromolar inhibitors of the STAT3 protein, a key target in many cancers. acs.orgnih.gov These compounds have shown efficacy in inhibiting the growth and survival of human breast cancer cells that harbor constitutively active STAT3. acs.orgnih.gov Furthermore, azetidine-based compounds have been developed that irreversibly bind to and inhibit STAT3, leading to an antitumor response in triple-negative breast cancer models. nih.gov Other research has focused on designing analogues of the potent antitumor agent TZT-1027 by incorporating a 3-aryl-azetidine moiety, resulting in compounds with excellent antiproliferative activities against lung and colon cancer cell lines. mdpi.com

Infectious Diseases: The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Azetidine derivatives are emerging as a promising source of novel antibacterial agents. wisdomlib.orgbepls.comnih.gov Recent studies have identified a series of azetidines that are potent against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolate assembly. acs.org Other research has yielded spirocyclic azetidines equipped with a nitrofuran warhead that show excellent activity against M. tuberculosis. mdpi.com

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier makes azetidine derivatives attractive candidates for treating central nervous system (CNS) disorders. Research has explored azetidine-based compounds as novel GABA uptake inhibitors and as potential treatments for methamphetamine abuse by targeting the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov Additionally, in-silico studies have suggested the potential of oxazetidine derivatives as inhibitors of the Adenosine A2A receptor, a target in neurodegenerative diseases. jmpas.com There is also research into the role of azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis, suggesting a link between this noncanonical amino acid and oligodendrogliopathy. oup.com

| Therapeutic Area | Specific Target/Application | Example Azetidine Derivative Class |

| Oncology | STAT3 Inhibition | (R)-azetidine-2-carboxamides acs.orgnih.gov |

| Tubulin Polymerization Inhibition | 3-Aryl-azetidine TZT-1027 analogues mdpi.com | |

| Infectious Diseases | Antitubercular (Mycolate Assembly) | BGAz derivatives acs.org |

| Antitubercular | Nitrofuran-Spirocyclic azetidines mdpi.com | |

| Neurological Disorders | GABA Uptake Inhibition | Conformationally constrained GABA analogues nih.gov |

| Methamphetamine Abuse (VMAT2) | cis- and trans-1,4-disubstituted azetidines nih.gov | |

| Neurodegenerative Diseases (A2A Receptor) | Oxazetidine derivatives jmpas.com |

Q & A

Q. What solvent systems are optimal for synthesizing 1-(Azetidin-3-yl)ethanol, and how do they influence reaction efficiency?

Methanol, ethanol, and dichloroethane are commonly used due to their polarity and compatibility with azetidine derivatives. For example, ethanol facilitates nucleophilic substitution reactions by stabilizing intermediates, while dichloroethane is preferred for reactions requiring anhydrous conditions . Solvent selection should align with reaction mechanisms (e.g., protic vs. aprotic solvents) and purification requirements.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store the compound in a cool, dry environment away from oxidizing agents. Safety data sheets for structurally similar compounds (e.g., 2-(4-hydroxyphenyl)ethanol) recommend ≥99.5% purity for controlled experiments to minimize byproduct risks .

Q. Which purification techniques are effective for isolating this compound from reaction mixtures?

Recrystallization using acetonitrile or ethyl acetate/methanol mixtures achieves high purity (>95%) by removing unreacted azetidine precursors . Column chromatography with silica gel (eluent: chloroform/methanol gradients) is also effective for isolating polar derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Temperature: Maintain 55°C for reactions involving thermally sensitive intermediates (e.g., acetylene additions) to balance reactivity and stability .

- Catalysts: Palladium nanoparticles or Lindlar catalysts improve selectivity in hydrogenation steps for unsaturated derivatives .

- Flow reactors: Continuous flow systems reduce side reactions in multi-step syntheses, improving scalability and yield .

Q. What analytical methods validate the structural integrity and purity of this compound derivatives?

- LC-MS: Detects impurities at ppm levels using ammonia-adduct enhanced selected ion monitoring (e.g., for monoacylglycerol analogs) .

- NMR: ¹H/¹³C NMR confirms regioselectivity in azetidine ring functionalization, with δ 2.5–3.5 ppm signals indicating ethanol-substituted protons .

- HPLC: Use pH 7.5 buffers with methanol-acetonitrile gradients (70:30 to 95:5) to resolve polar byproducts .

Q. How do structural modifications (e.g., fluorination or benzoyl addition) alter the biological activity of this compound derivatives?

- Fluorine substitution: Enhances metabolic stability and bioavailability, as seen in fluoropropyl-azetidine analogs targeting cancer pathways .

- Benzothiophene conjugation: Increases affinity for neurological targets (e.g., dopamine transporters) by mimicking hydrophobic binding pockets .

- Triazole incorporation: Improves pharmacokinetics in click chemistry-derived analogs, as demonstrated in stability studies of triazole-piperidine hybrids .

Q. How should researchers address contradictions in biological activity data for azetidine-ethanol derivatives?

- Dose-response analysis: Validate activity thresholds using in vitro assays (e.g., IC₅₀ determinations) to rule out false positives from impurity interference .

- Structural analogs: Compare activity across derivatives (e.g., 3-fluoro-4-methoxybenzoyl variants) to isolate functional group contributions .

- Computational modeling: Use molecular docking to predict binding interactions and reconcile discrepancies between in silico and experimental results .

Methodological Tables

Table 1: Solvent Compatibility for Key Reactions

Table 2: Biological Activity Trends in Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。